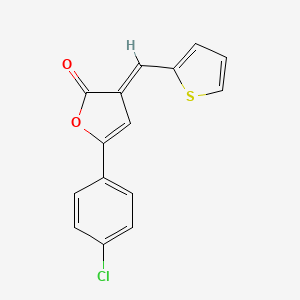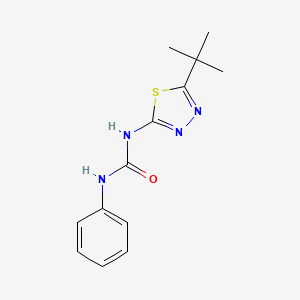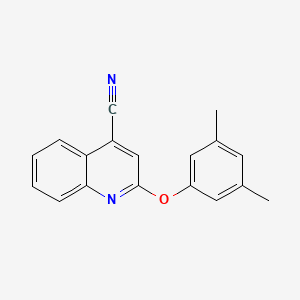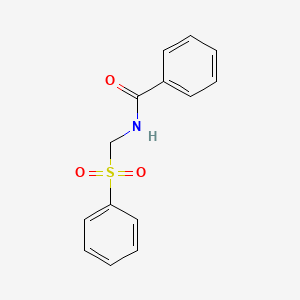![molecular formula C18H15N3O7 B5714617 [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B5714617.png)
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate typically involves a multi-step process. One common method starts with the preparation of the naphthalene derivative, which is then reacted with 3,5-dinitrobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The methoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and interfere with ergosterol synthesis, a crucial component of fungal cell walls . The compound’s unique structure allows it to engage in multiple interactions within biological systems, making it a versatile agent for various applications .
Comparison with Similar Compounds
Similar Compounds
(E)-2-(7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile: An impurity of agomelatine, used in antidepressant research.
4-Chloro-3,5-dinitrobenzoic acid: Used in corrosion inhibition and photography.
Benzimidazolium 3,5-dinitrobenzoate: Studied for its optical and dielectric properties.
Uniqueness
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate stands out due to its combination of a naphthalene core and a dinitrobenzoate moiety, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Properties
IUPAC Name |
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7/c1-27-15-6-5-11-3-2-4-17(16(11)10-15)19-28-18(22)12-7-13(20(23)24)9-14(8-12)21(25)26/h5-10H,2-4H2,1H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOWSHKCHYNSE-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5714566.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)

![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)

